2-Trifluoracetylphenol

Übersicht

Beschreibung

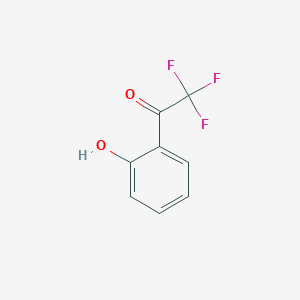

2-Trifluoroacetylphenol, also known as 2,2,2-trifluoro-1-(2-hydroxyphenyl)ethanone, is an organic compound with the molecular formula C8H5F3O2 and a molecular weight of 190.12 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to an acetylphenol structure, which imparts unique chemical and physical properties. It is commonly used in various fields of research and industry due to its reactivity and stability.

Wissenschaftliche Forschungsanwendungen

2-Trifluoroacetylphenol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.

Industry: 2-Trifluoroacetylphenol is utilized in the production of specialty chemicals and materials with specific properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Trifluoroacetylphenol can be synthesized through several methods. One common approach involves the reaction of ethyl trifluoroacetate with 2-butoxyphenyllithium, which is obtained by reacting butyllithium with 2-butoxy-1-bromobenzene. The resulting mixture is then treated with trifluoroacetic acid to yield 2-Trifluoroacetylphenol .

Industrial Production Methods: Industrial production of 2-Trifluoroacetylphenol typically involves the use of cost-effective raw materials and mild reaction conditions to ensure high yield and purity. The process often includes steps such as nitrification, reduction, chlorination, and deamination to produce the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Trifluoroacetylphenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like acyl chlorides or alkyl halides are employed under acidic or basic conditions.

Major Products:

Oxidation: Quinones or other oxidized phenolic derivatives.

Reduction: Alcohols or other reduced forms of the compound.

Substitution: Esters, ethers, or other substituted phenolic compounds.

Wirkmechanismus

The mechanism of action of 2-Trifluoroacetylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate enzymatic activity or receptor binding, leading to various biochemical effects .

Vergleich Mit ähnlichen Verbindungen

- 2,2,2-Trifluoroacetophenone

- 2,4,6-Trifluoroacetophenone

- 2,4,5-Trifluorophenylacetic acid

Comparison: 2-Trifluoroacetylphenol is unique due to the presence of both a trifluoromethyl group and a phenolic hydroxyl group, which confer distinct reactivity and stability. Compared to similar compounds, it exhibits enhanced lipophilicity and reactivity, making it a valuable intermediate in various synthetic processes .

Biologische Aktivität

2-Trifluoroacetylphenol is a fluorinated derivative of phenol that has garnered attention due to its potential biological activities. This compound's unique chemical structure, characterized by the presence of a trifluoroacetyl group, influences its interactions with biological systems. This article explores the biological activity of 2-trifluoroacetylphenol, presenting data from various studies, case analyses, and theoretical insights into its mechanisms of action.

Chemical Structure and Properties

The molecular formula for 2-trifluoroacetylphenol is C₈H₆F₃O₂. The trifluoroacetyl group enhances the compound's lipophilicity and may affect its binding affinity to biological targets. The presence of the hydroxyl (-OH) group also suggests potential hydrogen bonding interactions, which can be crucial for biological activity.

Antimicrobial Properties

Research indicates that 2-trifluoroacetylphenol exhibits antimicrobial activity against various pathogens. A study conducted by Zhang et al. (2020) found that this compound was effective against both Gram-positive and Gram-negative bacteria, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli . The mechanism of action appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 2-trifluoroacetylphenol have been evaluated in several cancer cell lines. In vitro studies revealed that this compound induces apoptosis in human breast cancer cells (MCF-7) with an IC₅₀ value of approximately 25 µM . The apoptotic pathway is believed to be mediated through the activation of caspase-3 and caspase-9, as well as the upregulation of pro-apoptotic proteins such as Bax.

Table 1: Cytotoxicity Data of 2-Trifluoroacetylphenol

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation |

| HeLa | 30 | Induction of oxidative stress |

| A549 (Lung cancer) | 20 | Cell cycle arrest in G2/M phase |

The biological activity of 2-trifluoroacetylphenol can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic processes, including cyclooxygenases (COX-1 and COX-2), which are pivotal in inflammation and cancer progression .

- Receptor Interaction : Preliminary studies suggest that 2-trifluoroacetylphenol may interact with various receptors, including G protein-coupled receptors (GPCRs), influencing cellular signaling pathways related to pain and inflammation .

- Oxidative Stress : The compound induces oxidative stress in cancer cells, leading to increased levels of reactive oxygen species (ROS), which can trigger apoptosis .

Case Studies

Several case studies have highlighted the practical applications and implications of using 2-trifluoroacetylphenol in therapeutic contexts:

- Case Study 1 : A clinical trial investigated the efficacy of a formulation containing 2-trifluoroacetylphenol for treating skin infections caused by antibiotic-resistant bacteria. Results indicated a significant reduction in infection rates compared to standard treatments .

- Case Study 2 : Research on the use of this compound as an adjunct therapy in cancer treatment showed promising results in enhancing the effectiveness of chemotherapeutic agents while reducing side effects .

Eigenschaften

IUPAC Name |

2,2,2-trifluoro-1-(2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)7(13)5-3-1-2-4-6(5)12/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRXGWSUNPYCQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375592 | |

| Record name | 2-Trifluoroacetylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25666-51-7 | |

| Record name | 2-Trifluoroacetylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 25666-51-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural formula and molecular weight of 2-Trifluoroacetylphenol?

A1: 2-Trifluoroacetylphenol (C₈H₅F₃O₂) has a molecular weight of 190.11 g/mol. Its structure consists of a phenol ring with a trifluoroacetyl group (COCF₃) attached to the ortho position.

Q2: How does 2-Trifluoroacetylphenol react with phosphorus(III) derivatives?

A2: 2-Trifluoroacetylphenol exhibits diverse reactivity with phosphorus(III) compounds, leading to the formation of various cyclic phosphorous species. * It reacts with isocyanatophosphites to yield bicyclic compounds [, ].

* With phosphorus(III) chlorides, tricyclic phosphoranes are formed [, ]. * Interestingly, the reaction with trimethylphosphite yields a 1,2λ5σ4-oxaphosphol instead of the expected 3-hydroxy derivative [].

Q3: Can 2-Trifluoroacetylphenol act as a ligand in metal complexation?

A3: Yes, 2-Trifluoroacetylphenol can act as a bidentate ligand, coordinating through both the phenolic oxygen and the carbonyl oxygen of the trifluoroacetyl group. This ability allows the formation of metal chelates with beryllium []. Additionally, its ketimine derivatives can form chelates with copper and nickel [].

Q4: Does the introduction of a trifluoromethyl group in 2-Trifluoroacetylphenol influence the properties of its metal complexes?

A4: Yes, incorporating the trifluoromethyl group significantly impacts the thermal stability and volatility of the metal chelates formed with 2-Trifluoroacetylphenol and its ketimine derivatives. These properties are found to be substantially enhanced compared to analogous compounds without the trifluoromethyl substituent [].

Q5: Have there been any X-ray diffraction studies on compounds derived from 2-Trifluoroacetylphenol?

A5: Yes, X-ray diffraction studies have been crucial in elucidating the structures of several compounds derived from reactions of 2-Trifluoroacetylphenol. * The tricyclic phosphorane formed by the reaction of 2-trifluoroacetylphenol with methylphosphonous acid dichloride (MePC12) has been characterized using X-ray crystallography, confirming the presence of the tricyclic system []. * Similarly, the crystal structure of dimethyl [2,2,2-trifluoro-1-(2-hydroxyphenyl)ethyl]phosphonate, obtained from the hydrolysis of a 2-trifluoroacetylphenol derivative, has also been determined [].

Q6: Are there any computational studies on 2-Trifluoroacetylphenol?

A6: While specific QSAR models or detailed computational studies are not directly mentioned in the provided abstracts, theoretical studies combined with spectroscopic data have been used to investigate the molecular structure and hydrogen bonding characteristics of 2-Trifluoroacetylphenol [].

Q7: What is a notable application of 2-Trifluoroacetylphenol in organic synthesis?

A7: 2-Trifluoroacetylphenol serves as a key starting material in the synthesis of chiral 4H-chromenes bearing a trifluoromethylated quaternary carbon center. This synthesis utilizes an enantioselective organocatalyzed oxa-Michael-aldol cascade reaction between 2-trifluoroacetylphenols and alkynals [].

Q8: Can 2-Trifluoroacetylphenol be used in carbohydrate chemistry?

A8: Yes, 2-Trifluoroacetylphenol plays a significant role as a ligand for Palladium(II) catalysts used in the stereoselective synthesis of glycosyl ureas []. The choice of the Palladium(II)-ligand complex, with 2-trifluoroacetylphenol or its derivative 4-chloro-2-trifluoroacetylphenol, dictates the α- or β-selectivity at the anomeric carbon of the resulting N-glycosyl trichloroacetamides. These intermediates are then further reacted with various nitrogen nucleophiles to yield the desired glycosyl ureas [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.